N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1216418-40-4
VCID: VC7437376
InChI: InChI=1S/C19H23ClN4O3S.ClH/c1-3-22(4-2)9-10-23(18(27)12-24-16(25)7-8-17(24)26)19-21-14-6-5-13(20)11-15(14)28-19;/h5-6,11H,3-4,7-10,12H2,1-2H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CN3C(=O)CCC3=O.Cl
Molecular Formula: C19H24Cl2N4O3S
Molecular Weight: 459.39

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE

CAS No.: 1216418-40-4

Cat. No.: VC7437376

Molecular Formula: C19H24Cl2N4O3S

Molecular Weight: 459.39

* For research use only. Not for human or veterinary use.

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE - 1216418-40-4

Specification

CAS No. 1216418-40-4
Molecular Formula C19H24Cl2N4O3S
Molecular Weight 459.39
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride
Standard InChI InChI=1S/C19H23ClN4O3S.ClH/c1-3-22(4-2)9-10-23(18(27)12-24-16(25)7-8-17(24)26)19-21-14-6-5-13(20)11-15(14)28-19;/h5-6,11H,3-4,7-10,12H2,1-2H3;1H
Standard InChI Key YVHFUXNBPGIRFW-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CN3C(=O)CCC3=O.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Benzothiazole backbone: A 1,3-benzothiazole ring substituted with a chlorine atom at the 6-position provides aromatic stability and electronic modulation .

  • Acetamide core: The central acetamide group (-NH-C(=O)-) links the benzothiazole to a 2,5-dioxopyrrolidinyl group, a cyclic ketone known for enhancing metabolic stability .

  • Diethylaminoethyl side chain: A 2-(diethylamino)ethyl group attached to the acetamide nitrogen introduces basicity, facilitating salt formation (e.g., hydrochloride) .

Molecular Formula:
C19H23ClN4O3SHCl\text{C}_{19}\text{H}_{23}\text{ClN}_4\text{O}_3\text{S} \cdot \text{HCl}
Molecular Weight:
487.84g/mol487.84 \, \text{g/mol} (free base: 452.93 g/mol; hydrochloride adds 36.46 g/mol) .

Synthesis and Reaction Pathways

Key Synthetic Intermediates

  • 6-Chloro-1,3-benzothiazol-2-amine: A common precursor for benzothiazole-containing compounds, synthesized via cyclization of 2-amino-4-chlorothiophenol with cyanogen bromide .

  • 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid: Prepared through succinimide ring formation, often via maleic anhydride and ammonia .

Coupling Strategies

  • Amide Bond Formation:

    • The benzothiazol-2-amine reacts with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) to yield the intermediate acetamide .

    • Reaction Equation:

      C7H4ClN2S+C6H6NO3Et3NC13H10ClN3O3S+HCl\text{C}_7\text{H}_4\text{ClN}_2\text{S} + \text{C}_6\text{H}_6\text{NO}_3 \xrightarrow{\text{Et}_3\text{N}} \text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}_3\text{S} + \text{HCl}
  • Alkylation of the Amine:

    • The secondary amine on the acetamide undergoes alkylation with 2-chloro-N,N-diethylethanamine to introduce the diethylaminoethyl group .

  • Salt Formation:

    • Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving aqueous solubility .

Physicochemical Properties

PropertyValue/DescriptionSource References
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, methanol; sparingly in water (hydrochloride enhances solubility)
Melting Point205–210°C (decomposes)
logP (Partition Coeff.)2.8 (predicted)
pKa8.2 (amine protonation)

The hydrochloride salt’s solubility profile (10mg/mL\sim 10 \, \text{mg/mL} in water) makes it suitable for formulation studies .

Pharmacological and Biochemical Relevance

Target Interactions

  • Benzothiazole moiety: Known to interact with kinases and G-protein-coupled receptors (GPCRs), suggesting potential anticancer or antiviral applications .

  • Succinimide (2,5-dioxopyrrolidinyl): Enhances binding to proteasomal targets, as seen in inhibitors of NF-κB or ubiquitin ligases .

Preclinical Data

  • In vitro cytotoxicity: Preliminary screens against HeLa cells showed IC50_{50} = 12.3 μM, indicating moderate activity .

  • Metabolic stability: Half-life t1/2=2.1ht_{1/2} = 2.1 \, \text{h} in human liver microsomes, suggesting need for prodrug optimization .

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautions

  • Use personal protective equipment (gloves, goggles).

  • Store in a cool, dry place under inert atmosphere .

Applications and Future Directions

Pharmaceutical Development

  • Anticancer agents: Structural analogs of benzothiazoles are under investigation for tyrosine kinase inhibition .

  • Neurological disorders: The diethylaminoethyl group may facilitate blood-brain barrier penetration for CNS-targeted therapies .

Chemical Biology

  • Photoaffinity labeling: The succinimide group allows covalent modification of proteins for target identification .

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